molecular formula C11H9N3O3 B7885349 3-[(3-Nitropyridin-2-yl)amino]phenol

3-[(3-Nitropyridin-2-yl)amino]phenol

Cat. No.: B7885349
M. Wt: 231.21 g/mol
InChI Key: BSFLBUQNINRPOU-UHFFFAOYSA-N
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Description

3-[(3-Nitropyridin-2-yl)amino]phenol is an organic compound with the molecular formula C11H9N3O3 It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to an amino group and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Nitropyridin-2-yl)amino]phenol typically involves the nitration of pyridine derivatives followed by amination and coupling reactions. One common method involves the reaction of 3-nitropyridine with aniline derivatives under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Nitropyridin-2-yl)amino]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2

    Reduction: SnCl2, iron powder

    Substitution: Various electrophiles in the presence of catalysts like Pd/C

Major Products Formed

    Oxidation: Quinones

    Reduction: Amino derivatives

    Substitution: Various substituted phenols and pyridines

Properties

IUPAC Name

3-[(3-nitropyridin-2-yl)amino]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c15-9-4-1-3-8(7-9)13-11-10(14(16)17)5-2-6-12-11/h1-7,15H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFLBUQNINRPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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